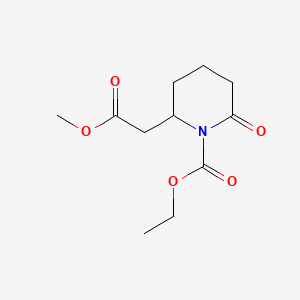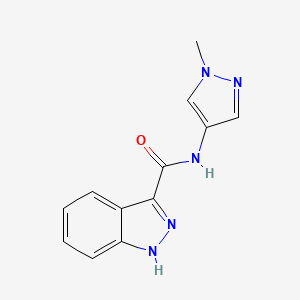![molecular formula C12H12N4S B11867859 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine CAS No. 886507-40-0](/img/structure/B11867859.png)
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, one common method involves the alkylation of imidazo[1,2-a]pyridine derivatives in acetonitrile under heating conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using suitable reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and various nucleophiles for substitution reactions. Conditions often involve heating and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学研究应用
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has several scientific research applications:
作用机制
The mechanism of action of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, the compound may inhibit key enzymes or disrupt critical biological processes in Mycobacterium tuberculosis . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with nucleic acids or proteins involved in bacterial replication and survival .
相似化合物的比较
Similar Compounds
2,8-Dimethylimidazo[1,2-a]pyridin-3-amine: This compound shares the imidazo[1,2-a]pyridine core but lacks the thiazole moiety.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant activity against tuberculosis and share structural similarities with 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine.
Uniqueness
The uniqueness of this compound lies in its combined imidazo[1,2-a]pyridine and thiazole structure, which may confer distinct biological activities and chemical reactivity compared to its analogues .
属性
CAS 编号 |
886507-40-0 |
|---|---|
分子式 |
C12H12N4S |
分子量 |
244.32 g/mol |
IUPAC 名称 |
4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H12N4S/c1-7-4-3-5-16-10(8(2)14-11(7)16)9-6-17-12(13)15-9/h3-6H,1-2H3,(H2,13,15) |
InChI 键 |
GTHLSHLKHHVBRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN2C1=NC(=C2C3=CSC(=N3)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)



![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)





![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11867840.png)
